molecular formula C32H49N9O5 B1671158 Elamipretide CAS No. 736992-21-5

Elamipretide

Cat. No. B1671158
CAS RN: 736992-21-5
M. Wt: 639.8 g/mol
InChI Key: SFVLTCAESLKEHH-WKAQUBQDSA-N
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Description

Elamipretide, also known as SS-31, MTP-131, and Bendavia, is a small mitochondrially-targeted tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) that appears to reduce the production of toxic reactive oxygen species and stabilize cardiolipin .


Molecular Structure Analysis

Elamipretide is a small mitochondrially-targeted tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) . It readily penetrates and transiently localizes to the inner mitochondrial membrane where it associates with cardiolipin .


Chemical Reactions Analysis

Elamipretide has been shown to mitigate impairments in mitochondrial structure-function observed after rat cardiac ischemia-reperfusion . It alleviates decrements in the activity of complexes I, II, and IV induced by ischemia-reperfusion . It also improves biophysical properties of biomimetic membranes by aggregating cardiolipin .

Mechanism of Action

Target of Action

Elamipretide, also known as SS-31, MTP-131, and Bendavia, is a small mitochondrially-targeted tetrapeptide . Its primary targets are the mitochondria, specifically the cardiolipin-cytochrome c supercomplex . This complex plays a crucial role in the electron transport chain, which is essential for ATP production and overall cellular energy metabolism .

Mode of Action

Elamipretide interacts with its targets by stabilizing the cardiolipin-cytochrome c supercomplex . This interaction helps reduce the production of toxic reactive oxygen species (ROS) and stabilize cardiolipin . By doing so, it enhances mitochondrial function and reduces oxidative stress .

Biochemical Pathways

Elamipretide affects several biochemical pathways related to mitochondrial function and oxidative stress. It enhances mitochondrial respiration and improves mitochondrial bioenergetics . It also inhibits the recruitment and activation of the pro-apoptotic BAX protein, thereby impairing intrinsic apoptosis . Furthermore, it has been shown to regulate brain-derived neurotrophic factor (BDNF) signaling, which is important for neuronal survival and synaptic plasticity .

Pharmacokinetics

The pharmacokinetics of Elamipretide are currently being studied in clinical trials . It is administered via subcutaneous injections . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its impact on bioavailability, is yet to be published.

Result of Action

Elamipretide’s action results in several molecular and cellular effects. It improves energy production, reduces harmful oxidative stress by decreasing ROS production, and ultimately increases ATP supplied to affected cells and organs . It also provides protective effects against mitochondrial dysfunction . In addition, it has been shown to prevent neural apoptosis and enhance neural pro-survival .

Action Environment

The action, efficacy, and stability of Elamipretide can be influenced by various environmental factors. For instance, in the presence of the apoptotic stimulator, staurosporine, cells treated with Elamipretide exhibited moderately slower rates of BAX recruitment . .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38)/t24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVLTCAESLKEHH-WKAQUBQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471988
Record name UNII-87GWG91S09
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elamipretide

CAS RN

736992-21-5
Record name Elamipretide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elamipretide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11981
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name UNII-87GWG91S09
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELAMIPRETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87GWG91S09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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